molecular formula C8H8O3S B189796 Methyl 3-oxo-3-(3-thienyl)propanoate CAS No. 185515-21-3

Methyl 3-oxo-3-(3-thienyl)propanoate

Cat. No. B189796
M. Wt: 184.21 g/mol
InChI Key: IOQWAOZFIOUSPY-UHFFFAOYSA-N
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Patent
US05753662

Procedure details

24 g (0.6 mmol) of sodium hydride (60%) are added in portions at 0° C., over a period of 10 minutes, to 25.2 g (0.2 mmol) of 3-acetylthiophene in 600 ml of dimethyl carbonate, and then the whole is heated at reflux for 30 minutes, allowed to cool and poured into 1 liter of a water/ice mixture containing 53 ml of acetic acid. Extraction is carried out 3 times with 250 ml of ether each time. The combined organic phases are dried over magnesium sulphate. After evaporation, the residue is chromatographed on silica (eluant: dichloromethane) to yield 17 g of the desired compound (yield: 46%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)(=[O:5])[CH3:4].C(O)(=O)C.[C:15](=O)([O:18]C)[O:16][CH3:17]>>[S:8]1[CH:9]=[CH:10][C:6]([C:3](=[O:5])[CH2:4][C:15]([O:16][CH3:17])=[O:18])=[CH:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25.2 g
Type
reactant
Smiles
C(C)(=O)C1=CSC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
water ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica (eluant: dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.